An In-depth Technical Guide to m-PEG4-azide: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to m-PEG4-azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with a four-unit PEG chain (m-PEG4-azide), a versatile heterobifunctional linker crucial in modern bioconjugation and drug development. We will delve into its core structure, physicochemical properties, and detailed protocols for its application in "click chemistry."
Core Structure and Properties of m-PEG4-azide
m-PEG4-azide is a chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain with a terminal azide group. The PEG chain is hydrophilic, enhancing the solubility of the molecule and its conjugates in aqueous media. The azide group is a key functional moiety for highly specific and efficient bioconjugation reactions.
The fundamental structure of m-PEG4-azide consists of a methoxy group (CH₃O-), followed by a tetraethylene glycol spacer (- (CH₂CH₂O)₄-), and terminating with an azide group (-N₃). This structure provides a balance of hydrophilicity and reactivity, making it an ideal linker for modifying proteins, peptides, and other biomolecules.[1][2]
Physicochemical and Quantitative Data
The key quantitative properties of m-PEG4-azide are summarized in the table below, compiled from various commercial suppliers.
| Property | Value | Reference(s) |
| CAS Number | 606130-90-9 | [2][3] |
| Molecular Formula | C₉H₁₉N₃O₄ | [2][3] |
| Molecular Weight | 233.27 g/mol | [3] |
| Purity | >95% - 98% | [2][3] |
| Appearance | Colorless oil | [4] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF | [4] |
| SMILES | COCCOCCOCCOCCN=[N+]=[N-] | [3] |
Applications in Bioconjugation via Click Chemistry
The terminal azide group of m-PEG4-azide allows for its participation in "click chemistry" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] The two primary types of click chemistry involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5][6] This reaction forms a stable triazole linkage.
This protocol provides a general guideline for the conjugation of an alkyne-modified protein with m-PEG4-azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG4-azide
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Anhydrous DMSO or DMF
-
Purification tools (e.g., size-exclusion chromatography columns)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of m-PEG4-azide in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the m-PEG4-azide stock solution to achieve the desired molar excess (typically 10-50 fold excess relative to the protein).
-
-
Catalyst Preparation:
-
Initiation of the Click Reaction:
-
Add the prepared copper(I) catalyst to the protein-azide mixture. A typical final concentration for the catalyst is 25 equivalents relative to the azide.[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 40 equivalents relative to the azide.[7]
-
-
Incubation:
-
Purification:
-
Purify the resulting protein conjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents and byproducts.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[9] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[9]
This protocol outlines the general steps for conjugating m-PEG4-azide to a protein that has been pre-functionalized with a DBCO moiety.
Materials:
-
DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
m-PEG4-azide
-
Anhydrous DMSO or DMF
-
Purification tools (e.g., size-exclusion chromatography columns)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of m-PEG4-azide in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein solution.
-
Add the m-PEG4-azide stock solution to the protein solution. A molar excess of 1.5–10 equivalents of the azide is recommended to enhance conjugation efficiency.[9]
-
-
Incubation:
-
Purification:
-
Purify the protein conjugate using a suitable method, such as size-exclusion chromatography, to remove any unreacted m-PEG4-azide.
-
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the logical flow of the CuAAC and SPAAC bioconjugation processes.
References
- 1. mPEG4-Azide - CD Bioparticles [cd-bioparticles.net]
- 2. m-PEG4-azide, 606130-90-9 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. m-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. confluore.com.cn [confluore.com.cn]
- 6. Click chemistry for targeted protein ubiquitylation and ubiquitin chain formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axispharm.com [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
